2-Chloro-4-nitropyridin-3-amine
Overview
Description
2-Chloro-4-nitropyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Nitrosyl Complexes for Protein NO Transfer : A study by Patra and Mascharak (2003) introduced ruthenium(III) complexes that can rapidly deliver nitric oxide (NO) to proteins in aqueous solution upon exposure to UV light. This mechanism offers a clean and efficient way to transfer NO to proteins like myoglobin and cytochrome c oxidase, highlighting its potential in bioinorganic chemistry and related applications (Patra & Mascharak, 2003).
Kinetics of Nucleophilic Substitutions : Hamed's research on the kinetics of the reactions between 2-chloro-3-nitropyridine and nucleophiles such as piperidine and morpholine provides insights into the steric and electronic effects influencing substitution reactions. This study offers valuable information for designing synthetic pathways and understanding reaction mechanisms (Hamed, 1997).
Material Science and Catalysis
- Graphene-Based Catalysts : The reduction of nitro compounds to amines using graphene-based catalysts was explored by Nasrollahzadeh et al. (2020). These findings underscore the role of graphene derivatives in enhancing the reduction rate of nitro compounds, potentially offering an environmentally friendly and efficient approach for the synthesis of amines from nitroarenes (Nasrollahzadeh et al., 2020).
Medicinal Chemistry and Drug Development
- Amination of C(sp3)-H Bonds : Liu et al. (2013) discussed the amination of C(sp3)-H bonds using a nonheme iron catalyst, showcasing a novel method for the synthesis of aminated compounds. This process is significant for creating complex molecules with potential applications in drug development and organic synthesis (Liu et al., 2013).
Future Directions
Properties
IUPAC Name |
2-chloro-4-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVJCCYMXYVEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696008 | |
Record name | 2-Chloro-4-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-67-4 | |
Record name | 2-Chloro-4-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.